molecular formula C9H10ClNO2 B11902243 Ethyl 5-(chloromethyl)nicotinate CAS No. 1391986-90-5

Ethyl 5-(chloromethyl)nicotinate

Cat. No.: B11902243
CAS No.: 1391986-90-5
M. Wt: 199.63 g/mol
InChI Key: NYTDTJGQDNQIDV-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)nicotinate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nicotinic acid, featuring an ethyl ester group and a chloromethyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(chloromethyl)nicotinate can be synthesized through the chloromethylation of ethyl nicotinate. The reaction typically involves the use of formaldehyde and hydrochloric acid as chloromethylating agents. The process is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines and thiols, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloromethyl group can produce methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

  • Substituted nicotinates
  • Carboxylic acids
  • Alcohols
  • Methyl derivatives

Scientific Research Applications

Ethyl 5-(chloromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting nicotinic receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

Ethyl 5-(chloromethyl)nicotinate can be compared with other nicotinic acid derivatives:

    Ethyl nicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl nicotinate: Similar ester functionality but different alkyl group, affecting its physical and chemical properties.

    Chromium nicotinate: Contains a metal ion, leading to distinct pharmacological and biochemical properties.

Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate for the synthesis of various substituted derivatives. Its ability to undergo diverse chemical reactions enhances its utility in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Chromium nicotinate
  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate

This comprehensive overview highlights the significance of ethyl 5-(chloromethyl)nicotinate in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development.

Biological Activity

Ethyl 5-(chloromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 199.63 g/mol

The compound features a chloromethyl group at the 5-position of the nicotinic acid derivative, enhancing its reactivity and biological activity. This structural configuration allows for interactions with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, altering their function and inhibiting bacterial growth.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific targets include key enzymes involved in metabolic pathways crucial for cancer cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of human breast cancer cells (MCF-7). The IC50_{50} value was found to be approximately 15 μM, indicating potent anticancer activity compared to control treatments.

The biological activity of this compound is largely attributed to its chloromethyl group, which enhances reactivity with biological molecules. This group can form covalent bonds with proteins, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate specific pathways affected by this compound.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Studies are focusing on:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Synergistic Effects : Investigating potential synergistic effects when combined with other therapeutic agents.
  • Toxicity Studies : Assessing safety profiles through various in vivo models.

Properties

CAS No.

1391986-90-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 5-(chloromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3

InChI Key

NYTDTJGQDNQIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CCl

Origin of Product

United States

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